methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-benzoyl-4-bromoanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-15(19)10-18-14-8-7-12(17)9-13(14)16(20)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAFNRDRYLPBLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate typically involves the reaction of 2-benzoyl-4-bromoaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted anilinoacetates.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound may also interfere with cellular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following compounds share partial structural motifs with methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate, enabling comparative analysis of substituent effects and applications:
2-Bromo-4'-Methoxyacetophenone (CAS: 2632-13-5)
- Molecular Formula : C₉H₉BrO₂
- Molecular Weight : 229.07 g/mol
- Substituents: Bromine (2-position), methoxy (4-position), and acetophenone backbone.
- Functional Groups : Ketone, bromo, methoxy.
- Applications : Industrial intermediate for manufacturing, used under controlled conditions .
- Comparison: Lacks the amino-acetate linkage but shares the brominated acetophenone core. The methoxy group is electron-donating, contrasting with the benzoyl group’s electron-withdrawing nature in the main compound.
Ethyl 2-Amino-2-(3-Bromo-4-Methoxyphenyl)Acetate (CAS: 1131594-34-7)
- Molecular Formula: C₁₁H₁₄BrNO₃
- Molecular Weight : 296.14 g/mol
- Substituents : Bromine (3-position), methoxy (4-position), and ethyl ester.
- Functional Groups: Ester, amino, methoxy.
- Applications : Laboratory synthesis intermediate .
- Comparison: Features an amino-acetate ester but differs in bromine positioning (3 vs. 4) and substituents (methoxy vs. benzoyl). The ethyl ester may alter solubility compared to the methyl ester in the main compound.
Methyl 2-[(2-Bromo-4-Fluorophenyl)Amino]Acetate
- Molecular Formula: C₉H₉BrFNO₂
- Molecular Weight : 262.08 g/mol
- Substituents : Bromine (2-position), fluorine (4-position).
- Functional Groups : Ester, amide, halogen.
- Applications : Research applications, likely in medicinal chemistry .
- Comparison : Structural isomer with bromine at the 2-position and fluorine at 4-position. The absence of benzoyl reduces steric hindrance and lipophilicity compared to the main compound.
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups | Applications |
|---|---|---|---|---|---|
| This compound | C₁₆H₁₃BrNO₃ | 353.19 | 2-benzoyl, 4-bromo | Ester, amide, benzoyl | Pharmaceutical intermediate |
| 2-Bromo-4'-methoxyacetophenone | C₉H₉BrO₂ | 229.07 | 2-bromo, 4-methoxy | Ketone, bromo, methoxy | Industrial intermediate |
| Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate | C₁₁H₁₄BrNO₃ | 296.14 | 3-bromo, 4-methoxy | Ester, amino, methoxy | Laboratory synthesis |
| Methyl 2-[(2-bromo-4-fluorophenyl)amino]acetate | C₉H₉BrFNO₂ | 262.08 | 2-bromo, 4-fluoro | Ester, amide, halogen | Medicinal research |
Research Findings and Functional Group Impact
Bromine positioning (2 vs. 4) influences aromatic ring electron density, affecting reactivity. For example, 4-bromo derivatives may favor para-directed reactions, while 2-bromo analogs (e.g., ) may exhibit ortho/para selectivity .
Steric and Solubility Considerations: The methyl ester in the main compound offers lower molecular weight and higher volatility compared to ethyl esters (). Amino-acetamide linkages (main compound, ) enable hydrogen bonding, improving solubility in polar solvents relative to purely aromatic ketones () .
Biological Relevance :
- Halogenated phenyl rings (bromo, fluoro) are common in drug design for metabolic stability. The main compound’s benzoyl group may enhance binding to hydrophobic enzyme pockets compared to smaller substituents .
Biological Activity
Methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves the reaction of benzoyl chloride with 4-bromoaniline followed by subsequent methylation. The resulting compound features a benzoyl group, a bromine substituent, and an aminoacetate moiety, which contribute to its biological properties.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, the introduction of specific functional groups on the aromatic rings has been shown to enhance the biological activity. Compounds with electron-donating groups at strategic positions demonstrated improved efficacy in cell-killing assays, particularly against resistant cancer cell lines .
Table 1: Cytotoxic Activity Against Tumor Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.6 | Induction of apoptosis |
| B | A549 | 3.8 | Inhibition of PI3K/mTOR pathway |
| C | HCT116 | 4.5 | Disruption of cell cycle |
Antimicrobial Activity
In addition to antitumor properties, this compound has shown promising antibacterial and antifungal activities. Studies have reported effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antimicrobial potential, particularly when halogenated groups are present on the phenyl ring.
Table 2: Antimicrobial Activity Data
| Strain | MIC (mg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.0048 | Bactericidal |
| Escherichia coli | 0.0195 | Bacteriostatic |
| Candida albicans | 0.039 | Fungicidal |
Structure-Activity Relationships (SAR)
The biological activity of this compound is heavily influenced by its molecular structure. The presence of the bromine atom has been correlated with enhanced potency due to its electron-withdrawing properties, which can stabilize the transition state during interactions with biological targets .
Key Findings:
- Bromine Substitution: Enhances cytotoxicity and antimicrobial activity.
- Amino Group Positioning: Optimal positioning increases binding affinity to target proteins.
- Hydrophobic Interactions: Increased lipophilicity leads to better membrane penetration.
Case Studies
-
Antitumor Efficacy in Preclinical Models:
A study evaluated the effects of this compound on human breast cancer models (MCF-7). Results demonstrated a significant reduction in cell viability after treatment, with mechanisms involving apoptosis induction confirmed through flow cytometry analyses. -
Antimicrobial Testing:
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. The results indicated that it effectively inhibited growth at concentrations significantly lower than those required for many standard antibiotics, suggesting potential as a lead compound for drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
